N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a benzodiazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Industrial Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOTHIOYL)BENZAMIDE: This compound shares a similar pyrazole structure and exhibits comparable biological activities.
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(3Z)-3-(3-OCTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE:
Uniqueness
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-18(19(26)25(24(13)4)14-8-6-5-7-9-14)21-30(28,29)15-10-11-16-17(12-15)23(3)20(27)22(16)2/h5-12,21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCRVSAUWGNHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.